1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol
Description
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12-14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUHTOROWEIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol typically involves the reaction of 4-isobutylbenzaldehyde with ethylene glycol under acidic conditions to form the corresponding acetal, which is then hydrolyzed to yield the desired diol . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the acetal intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Structural Comparison with Analogous Diol Compounds
Key structural analogs and their distinguishing features include:
Physicochemical Properties and Spectral Data
Molecular Weight :
- Target compound: 194 g/mol (calculated).
- 1-[4-(3-Hydroxypropyl)phenyl]ethane-1,2-diol: 212 g/mol .
- 1-(4-Aminophenyl)ethane-1,2-diol: 154 g/mol .
- 2-(O-Oxocyclobutyl)-1-(p-Tolyl)ethane-1,2-diol: 216.1 g/mol .
Spectral Characteristics :
- IR : Diol analogs exhibit broad O-H stretches (~3200–3500 cm⁻¹). The target compound’s isobutyl group may show C-H stretches at ~2950 cm⁻¹ .
- NMR: Aromatic protons in the isobutylphenyl group resonate at δ 7.2–7.4 ppm, while diol protons appear at δ 3.5–4.0 ppm. In contrast, the 4-aminophenyl analog shows downfield shifts for NH₂ (δ ~5.5 ppm) .
Reactivity :
Biological Activity
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol is a compound that has garnered research interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a phenolic structure with a branched alkyl side chain. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting microbial cell membranes, which can inhibit the growth of various pathogens.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory enzymes and cytokines, contributing to its potential use in treating inflammatory conditions.
- Antioxidant Properties : The compound's ability to scavenge free radicals suggests it may play a role in reducing oxidative stress in cells.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Disrupts microbial membranes | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals | |
| Potential Therapeutic Uses | Investigated for various medical conditions |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains. The mechanism was linked to its ability to integrate into bacterial membranes, leading to increased permeability and cell death.
- Anti-inflammatory Research : In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a significant ability to scavenge free radicals, highlighting its potential in preventing oxidative stress-related diseases.
Future Directions
Research on this compound is ongoing, with future studies focusing on:
- Clinical Trials : Investigating its efficacy and safety in human subjects for various therapeutic applications.
- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its biological effects.
- Formulation Development : Exploring its use in pharmaceutical formulations for enhanced delivery and bioavailability.
Q & A
Q. What mechanisms explain the compound’s dual role as both an antioxidant and pro-oxidant in different contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
